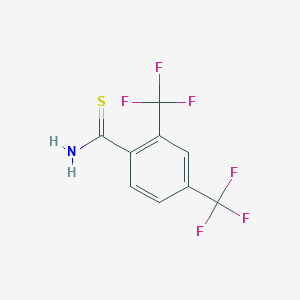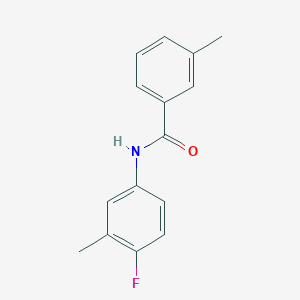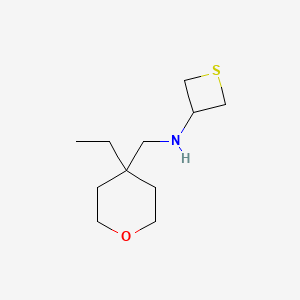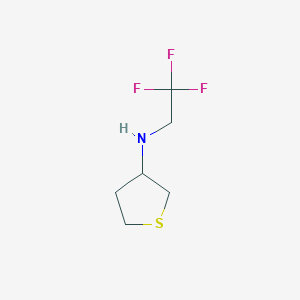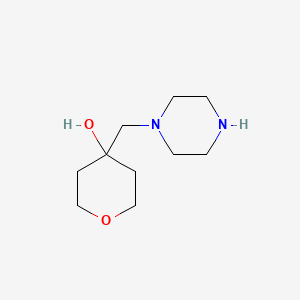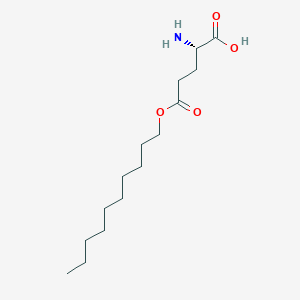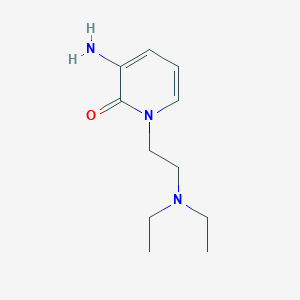![molecular formula C8H12O B13344009 Rel-(1R,2S,4R)-bicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B13344009.png)
Rel-(1R,2S,4R)-bicyclo[2.2.2]oct-5-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,2S,4R)-bicyclo[222]oct-5-en-2-ol is a bicyclic organic compound with a unique structure that features a bicyclo[222]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S,4R)-bicyclo[2.2.2]oct-5-en-2-ol typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction. The resulting adduct is then subjected to hydrolysis to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2S,4R)-bicyclo[2.2.2]oct-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
Rel-(1R,2S,4R)-bicyclo[2.2.2]oct-5-en-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(1R,2S,4R)-bicyclo[2.2.2]oct-5-en-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Rel-(1R,4R,5S)-2-Methyl-2-azabicyclo[2.2.2]octan-5-ol: Another bicyclic compound with a similar framework but different functional groups.
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, cis-: A related compound with a cyclohexene ring and different substituents.
Uniqueness
Rel-(1R,2S,4R)-bicyclo[2.2.2]oct-5-en-2-ol is unique due to its specific stereochemistry and the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(1R,2S,4R)-bicyclo[2.2.2]oct-5-en-2-ol |
InChI |
InChI=1S/C8H12O/c9-8-5-6-1-3-7(8)4-2-6/h1,3,6-9H,2,4-5H2/t6-,7+,8+/m1/s1 |
InChI Key |
KEXYAVHJBNJUCG-CSMHCCOUSA-N |
Isomeric SMILES |
C1C[C@@H]2C=C[C@H]1C[C@@H]2O |
Canonical SMILES |
C1CC2C=CC1CC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


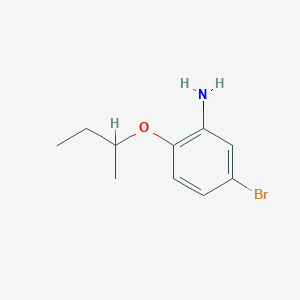
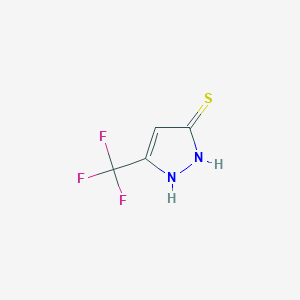

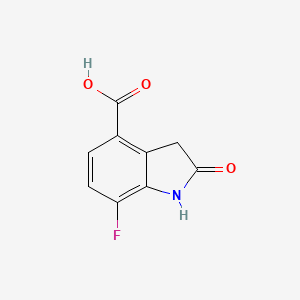
![4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13343967.png)
